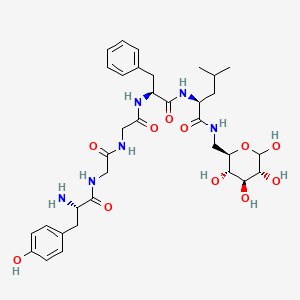
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose is a complex organic compound that belongs to the class of glycopeptides It is characterized by the presence of a glucopyranose ring linked to a peptide chain composed of tyrosine, glycine, phenylalanine, and leucine residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose typically involves multiple steps, starting with the protection of functional groups on the glucopyranose ring. The peptide chain is synthesized separately using solid-phase peptide synthesis (SPPS) techniques. The final step involves the coupling of the peptide chain to the glucopyranose ring through a glycosidic bond. Common reagents used in this synthesis include protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), as well as coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow synthesis techniques to enhance efficiency. The use of automated peptide synthesizers and advanced purification methods such as high-performance liquid chromatography (HPLC) is common in industrial settings.
化学反应分析
Types of Reactions
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: The disulfide bonds in the peptide chain can be reduced to thiols.
Substitution: The hydroxyl groups on the glucopyranose ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dopaquinone and other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of azido or thiol-substituted glucopyranose derivatives.
科学研究应用
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycopeptide synthesis and glycosidic bond formation.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of 6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose involves its interaction with specific molecular targets and pathways. The peptide chain can bind to receptors on the cell surface, triggering intracellular signaling cascades. The glucopyranose ring can enhance the compound’s stability and bioavailability. Key pathways involved include the MAPK/ERK pathway and the PI3K/Akt pathway, which are critical for cell proliferation and survival.
相似化合物的比较
Similar Compounds
6-Deoxy-6-amino-D-glucopyranose: A simpler derivative with an amino group at the C-6 position.
6-Deoxy-6-(phenylalanylleucylamino)-D-glucopyranose: A related compound with a shorter peptide chain.
Uniqueness
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose is unique due to its longer peptide chain and the presence of multiple amino acid residues, which confer distinct biochemical properties and potential therapeutic applications. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C34H48N6O11 |
|---|---|
分子量 |
716.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methyl-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]pentanamide |
InChI |
InChI=1S/C34H48N6O11/c1-18(2)12-23(32(48)37-15-25-28(44)29(45)30(46)34(50)51-25)40-33(49)24(14-19-6-4-3-5-7-19)39-27(43)17-36-26(42)16-38-31(47)22(35)13-20-8-10-21(41)11-9-20/h3-11,18,22-25,28-30,34,41,44-46,50H,12-17,35H2,1-2H3,(H,36,42)(H,37,48)(H,38,47)(H,39,43)(H,40,49)/t22-,23-,24-,25+,28+,29-,30+,34?/m0/s1 |
InChI 键 |
RXDMDJONCYNGLE-GHKFKJOGSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CC(C)CC(C(=O)NCC1C(C(C(C(O1)O)O)O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
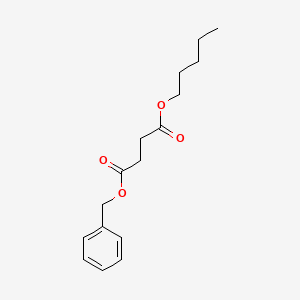
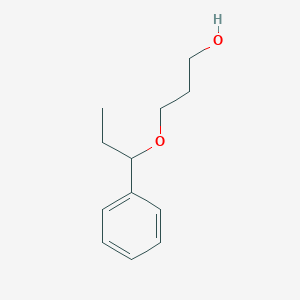
![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
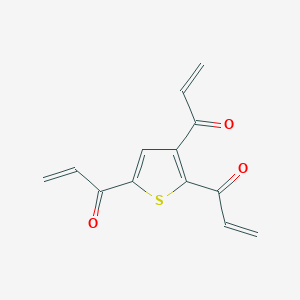
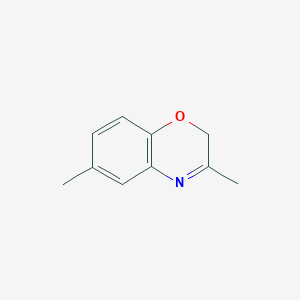
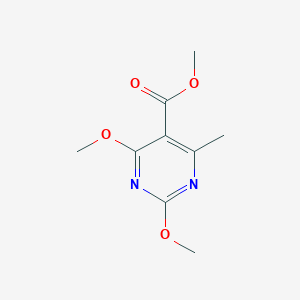
![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
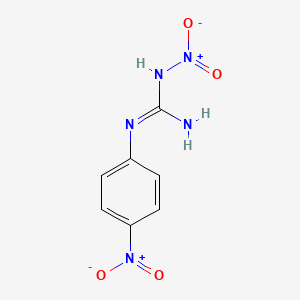
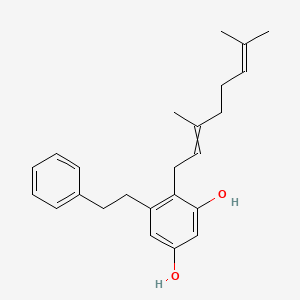
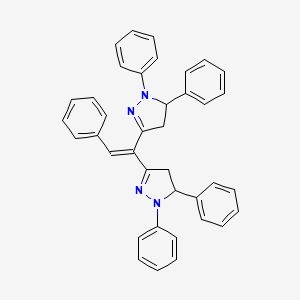
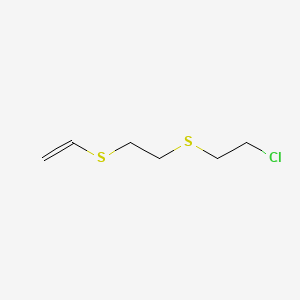
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
